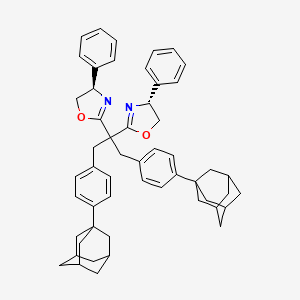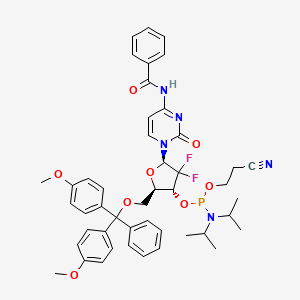![molecular formula C14H11FO2 B8239005 4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8239005.png)
4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid
Vue d'ensemble
Description
4-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of a fluorine atom and a carboxylic acid group in this compound makes it a valuable molecule in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dioxane. The reaction conditions often require heating to reflux temperatures to facilitate the coupling of a boronic acid derivative with a halogenated biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 4-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid, often involves scalable synthetic methodologies. These methods include the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
4-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid, particularly in its role as a drug candidate, involves its interaction with specific molecular targets. For example, as a derivative of flurbiprofen, it acts as a non-steroidal anti-inflammatory agent by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . The inhibition of COX enzymes reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features and pharmacological properties.
Fenbufen: Another NSAID with a biphenyl core, used for its anti-inflammatory and analgesic effects.
Fluorobiphenyl Derivatives: Compounds with similar biphenyl structures and fluorine substitution, studied for various biological activities.
Uniqueness
4-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .
Propriétés
IUPAC Name |
2-fluoro-3-methyl-5-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-7-11(10-5-3-2-4-6-10)8-12(13(9)15)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXISFPNQJTRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238926.png)

![(5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238950.png)

![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)









